Anti-MRSA agent 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

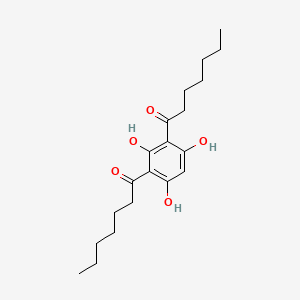

Properties

CAS No. |

3118-36-3 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1-(3-heptanoyl-2,4,6-trihydroxyphenyl)heptan-1-one |

InChI |

InChI=1S/C20H30O5/c1-3-5-7-9-11-14(21)18-16(23)13-17(24)19(20(18)25)15(22)12-10-8-6-4-2/h13,23-25H,3-12H2,1-2H3 |

InChI Key |

HFDHXVRYZWJDOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of a Novel Anti-MRSA Agent

For the purposes of this technical guide, the novel anti-MRSA agent Gepotidacin will be examined as a representative compound, referred to herein as "Anti-MRSA Agent 8," to provide a comprehensive analysis of a new class of antibiotics targeting Methicillin-resistant Staphylococcus aureus (MRSA).

Executive Summary

This compound (Gepotidacin) is a pioneering first-in-class triazaacenaphthylene antibiotic that addresses the critical need for new treatments against infections caused by resistant bacteria, including MRSA.[1][2][3] Its unique mechanism of action, which is distinct from all currently approved antibiotics, involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] This dual-targeting approach not only confers potent bactericidal activity but also suggests a lower potential for the development of resistance.[3] This document provides a detailed overview of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core operational principles of this novel agent.

Core Mechanism of Action

This compound functions by disrupting bacterial DNA replication through a unique and well-balanced dual-targeting mechanism.[4] It selectively binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV at sites distinct from those targeted by fluoroquinolones.[1][3] This interaction stabilizes the enzyme-DNA cleavage complexes, but in a manner that primarily induces single-stranded, rather than double-stranded, DNA breaks.[5] The accumulation of these single-stranded breaks ultimately stalls DNA replication and leads to bacterial cell death.[1][4]

Signaling Pathway and Molecular Interaction

The interaction of this compound with its target enzymes can be visualized as a two-pronged attack on the bacterial DNA replication machinery. The agent binds to a pocket located between the two scissile DNA bonds within the enzyme-DNA complex.[3][5] This binding event prevents the re-ligation of the cleaved DNA strand, a crucial step in the topoisomerase catalytic cycle. The resulting stable cleavage complexes are toxic to the bacterial cell.

Quantitative Data

The in vitro activity of this compound against Staphylococcus aureus, including MRSA strains, has been extensively evaluated. The following tables summarize key quantitative data.

Minimum Inhibitory Concentration (MIC) Data

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| S. aureus (including MRSA) | 78 | 0.25 | 0.5 | [1] |

| Methicillin-susceptible S. aureus (MSSA) | - | 0.25 | 0.5 | [2] |

| Methicillin-resistant S. aureus (MRSA) | - | 0.25 | 0.5 | [2] |

Enzyme Inhibition Data

| Enzyme | Assay | IC50 (µM) | Reference |

| S. aureus DNA Gyrase | DNA Supercoiling | ~0.047 | [5] |

| S. aureus DNA Gyrase | Relaxation of Positively Supercoiled DNA | ~0.6 | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Broth Microdilution MIC Assay (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][7]

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: S. aureus colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay determines the rate of bactericidal activity of an antimicrobial agent.[8][9][10]

-

Preparation: A logarithmic-phase culture of S. aureus is diluted in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure: this compound is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

-

Quantification: The aliquots are serially diluted, plated on nutrient agar, and incubated for 18-24 hours. The number of viable colonies is then counted to determine the CFU/mL at each time point.

-

Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.

DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed DNA.

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, S. aureus DNA gyrase, ATP, and an appropriate assay buffer.

-

Inhibition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour).

-

Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the supercoiled DNA band compared to the control.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).[11][12][13][14]

-

Reaction Setup: A reaction mixture is prepared containing kDNA, S. aureus topoisomerase IV, ATP, and assay buffer.[11]

-

Inhibitor Addition: Different concentrations of this compound are added to the reactions.

-

Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 30 minutes).[11]

-

Reaction Termination: The reaction is stopped, often by the addition of SDS and proteinase K.

-

Electrophoresis: The samples are run on an agarose gel. Decatenated minicircles migrate into the gel, while the large catenated network remains in the well.[11]

-

Analysis: The gel is stained and visualized. The degree of inhibition is quantified by the decrease in the amount of decatenated DNA released.

Conclusion

This compound (Gepotidacin) represents a significant advancement in the fight against antibiotic-resistant pathogens. Its novel mechanism of action, characterized by the dual inhibition of DNA gyrase and topoisomerase IV, provides a potent and durable bactericidal effect against MRSA. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for its clinical development and highlight its potential as a valuable new therapeutic option for challenging bacterial infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. emerypharma.com [emerypharma.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. inspiralis.com [inspiralis.com]

- 12. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inspiralis.com [inspiralis.com]

- 14. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Characterization of the Anti-MRSA Agent Fe(8-hydroxyquinoline)3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of the promising agent, Tris(8-hydroxyquinolinato)iron(III), hereafter referred to as Fe(8-hq)3. This document details the experimental protocols for its preparation and evaluation, presents quantitative data on its efficacy, and visualizes its mechanism of action and experimental workflows.

Synthesis of Fe(8-hq)3

The synthesis of Fe(8-hq)3 is a straightforward precipitation reaction involving the complexation of iron(III) ions with 8-hydroxyquinoline.

Experimental Protocol: Synthesis of Fe(8-hq)3[1]

-

Preparation of Reactant Solutions:

-

Dissolve 3.0 mmol of 8-hydroxyquinoline in 10 mL of ethanol in a 50 mL beaker.

-

Dissolve 1.0 mmol of iron(III) chloride (FeCl3) in 5 mL of ethanol.

-

-

Reaction:

-

Add the ethanolic solution of iron(III) chloride to the 8-hydroxyquinoline solution.

-

Stir the resulting mixture vigorously at room temperature for 3 hours. A dark green precipitate will form.

-

-

Isolation and Purification:

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the collected solid with ethanol three times to remove any unreacted starting materials and impurities.

-

Dry the purified product in a vacuum oven overnight.

-

-

Confirmation of Purity:

-

The purity of the synthesized Fe(8-hq)3 can be confirmed by elemental analysis and Liquid Chromatography-Mass Spectrometry (LC-MS), which should indicate a purity of ≥98%.[1]

-

Characterization of Fe(8-hq)3

Due to the paramagnetic nature of the Fe(III) complex, standard Nuclear Magnetic Resonance (NMR) spectroscopy is not suitable for its characterization.[1] Instead, a combination of other analytical techniques is employed.

| Characterization Technique | Result |

| Elemental Analysis | Confirms the elemental composition consistent with the chemical formula C27H18FeN3O3. |

| LC-MS | Indicates a purity of ≥98%.[1] |

| X-ray Powder Diffraction (XRPD) | Provides information about the crystalline structure of the synthesized complex.[1] |

Anti-MRSA Activity of Fe(8-hq)3

Fe(8-hq)3 exhibits potent antimicrobial activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of Fe(8-hq)3 against different S. aureus strains.[1]

| Bacterial Strain | Type | MIC of Fe(8-hq)3 (µM) | MIC of 8-hydroxyquinoline (µM) |

| S. aureus | MSSA | 4.0 | 32.0 |

| MRSAα | MRSA | 4.0 | 16.0 |

| MRSAβ | MRSA | 4.0 | 32.0 |

| VISA | VISA | 8.0 | 32.0 |

Biofilm Inhibition

Fe(8-hq)3 has been shown to effectively inhibit the formation of MRSA biofilms. At a concentration of 4.0 µM (1 × MIC), it achieves over 99% inhibition of biofilm formation by the MRSAα strain.[1] Even at a sub-MIC concentration of 0.5 µM, it demonstrates a 43% inhibition.[1]

Mechanism of Action

Fe(8-hq)3 employs a dual antimicrobial mechanism of action that combines the bactericidal properties of iron with the metal-chelating effects of 8-hydroxyquinoline.[1]

Key Experimental Protocols

Time-Kill Assay[1]

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Protocol:

-

Grow an overnight culture of the MRSA strain.

-

Dilute the culture to a standardized concentration (e.g., ~10^6 CFU/mL) in fresh growth medium.

-

Add Fe(8-hq)3 at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). A control with no drug is also included.

-

Incubate the cultures at 37°C with shaking.

-

At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL).

-

Plot the log10 CFU/mL against time for each concentration of Fe(8-hq)3.

MRSA Biofilm Inhibition Assay[1]

This assay evaluates the ability of Fe(8-hq)3 to prevent the formation of biofilms.

Protocol:

-

Prepare a bacterial suspension of MRSA at a density of 1 × 10^6 CFU/mL.

-

Add varying concentrations of Fe(8-hq)3 to the wells of a 6-well plate.

-

Add 250 µL of the bacterial suspension to each well.

-

Incubate the plates for 24 hours to allow for biofilm formation.

-

Carefully wash the biofilms with PBS (1×) to remove planktonic cells, keeping the biofilm intact.

-

Resuspend the washed biofilms in PBS and gently break them up.

-

Spread the resuspended biofilm suspension on agar plates.

-

Incubate the plates overnight and enumerate the Colony Forming Units (CFU).

Measurement of Intracellular Reactive Oxygen Species (ROS)[1]

This protocol measures the generation of ROS within MRSA cells upon treatment with Fe(8-hq)3.

Protocol:

-

Culture MRSA bacteria overnight.

-

Collect the bacteria by centrifugation (3750 rpm for 7 min) and resuspend them in fresh TSB medium.

-

Mix 100 µL of the bacterial suspension with 890 µL of TSB.

-

Treat the bacterial suspensions with 10 µL of Fe(8-hq)3 solution at different concentrations.

-

Incubate the treated suspensions.

-

Add a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA).

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

Conclusion

Fe(8-hq)3 is a promising anti-MRSA agent with a potent and multifaceted mechanism of action. Its straightforward synthesis, significant in vitro activity against both planktonic and biofilm-forming MRSA, and its dual-action mechanism that may delay the development of resistance make it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in the ongoing search for novel therapeutics to combat the threat of antibiotic-resistant bacteria.

References

The Quest for Novel Anti-MRSA Agents: A Technical Guide for Drug Discovery Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, causing a wide range of infections from skin and soft tissue ailments to life-threatening conditions like pneumonia and bacteremia.[1][2] The bacterium's remarkable ability to acquire resistance to existing antibiotic classes necessitates a perpetual search for novel therapeutic agents. This technical guide provides an in-depth overview of recent discoveries in the field of anti-MRSA agents, focusing on diverse chemical scaffolds, their mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against antimicrobial resistance.

Key Therapeutic Strategies and Novel Chemical Scaffolds

The discovery of new anti-MRSA agents is being pursued through several key strategies, including the exploration of natural products, the design of antimicrobial peptides, the investigation of phage therapy, and the repurposing of existing drugs.

Natural Products and Their Derivatives

Natural products have historically been a rich source of antibiotics and continue to provide promising leads for anti-MRSA drug discovery.[3] Recent research has highlighted the potential of various classes of natural products, including flavonoids, terpenes, and alkaloids.

Table 1: In Vitro Activity of Selected Novel Natural Products and Their Derivatives against MRSA

| Compound/Extract | Class | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Source |

| Tricyclic Flavonoid (5e) | Flavonoid | Multidrug-resistant clinical isolate | 1.95 | 3.90 | [4] |

| Parthenolide | Sesquiterpene Lactone | β-lactamase producing strain | 0.16 | - | [5] |

| Lactucopicrin | Sesquiterpene Lactone | β-lactamase producing strain | 0.16 | - | [5] |

| Cudraflavone C | Flavonoid | 12 different MRSA strains | 4 | - | [5] |

| Actinomycin D | - | MRSA | 1 | 8 | [6] |

| Ursolic Acid Derivative (27) | Triterpenoid Derivative | MRSA | 1 µM | - | [7] |

| Ursolic Acid Derivative (34) | Triterpenoid Derivative | MRSA | 1 µM | - | [7] |

| 6-hydroxy-dihydrosanguinarine | Alkaloid | MRSA | 0.49 | 1.95 | [3] |

| 6-hydroxy-dihydrochelerythrine | Alkaloid | MRSA | 0.98 | 7.81 | [3] |

Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and often unique mechanisms of action that can circumvent conventional resistance pathways.[8]

Table 2: In Vitro Activity of Novel Antimicrobial Peptides against MRSA

| Peptide | Target Strain(s) | MIC (µM) | MBC (µM) | Source |

| AMP W5 | Clinically isolated MRSA | 8 | 8 | [9] |

| Cyclic peptide-14 | MRSA ATCC43300 | - | - | [10] |

| Mastoparan X (MPX) | MRSA USA300 | 32 µg/mL | 64 µg/mL | [11] |

| PVP | 10 strains of MRSA | 1-16 µg/mL | - | [12] |

| L18R-AA | MRSA and MRSA/VRSA | 0.17 - 18.05 (EC50) | - | [13] |

Drug Repurposing and Combination Therapy

Repurposing existing drugs and exploring synergistic combinations offers an accelerated path to new anti-MRSA therapies.

Table 3: Synergistic Activity of Compound Combinations against MRSA

| Combination | MRSA Strain(s) | FIC Index | Interpretation | Source |

| Amoxicillin + Cefdinir | USA300 and other MRSA strains | <0.5 | Synergy | [14] |

| Rutin + Erythromycin | Drug-sensitive and clinical S. aureus | 0.26 - 0.5 | Synergy | [15] |

| Quercetin + Erythromycin | Non-clinical S. aureus isolates | 0.26 - 0.5 | Synergy | [15] |

| Naringenin + Erythromycin | Non-clinical S. aureus isolates | 0.26 - 0.5 | Synergy | [15] |

| IDR-1018 + Vancomycin | MRSA | - | Synergy | [16] |

| Proteinase K + Daptomycin | MRSA | - | Synergy | [16] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the accurate evaluation of novel anti-MRSA agents.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (bacteria and broth, no agent) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute one agent along the x-axis and the other agent along the y-axis.

-

Inoculation: Inoculate each well with a standardized MRSA suspension as described for the MIC assay.

-

Incubation: Incubate the plate under the same conditions as the MIC assay.

-

Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Preparation: Prepare tubes containing CAMHB with the test agent at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Inoculation: Inoculate each tube with a standardized MRSA suspension to a starting density of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the antimicrobial agent.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto nutrient agar plates.

-

Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[10][17][18]

Biofilm Inhibition and Eradication Assays

These assays assess the ability of a compound to prevent biofilm formation or destroy pre-formed biofilms.

-

Biofilm Formation:

-

Inhibition: Add a standardized MRSA suspension and various concentrations of the test compound to the wells of a microtiter plate. Incubate for 24-48 hours to allow biofilm formation.

-

Eradication: Allow MRSA to form a mature biofilm in the wells for 24-48 hours. Then, remove the planktonic cells and add fresh media containing various concentrations of the test compound. Incubate for another 24 hours.

-

-

Quantification:

-

Gently wash the wells to remove non-adherent cells.

-

Stain the adherent biofilm with a solution such as crystal violet.

-

Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm). A reduction in absorbance compared to the untreated control indicates biofilm inhibition or eradication.[19][20]

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds on mammalian cells.

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be calculated.[11][21]

In Vivo Mouse Infection Models

Animal models are crucial for evaluating the in vivo efficacy of novel anti-MRSA agents. A common model is the murine thigh infection model.[22][23]

-

Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by treatment with cyclophosphamide.

-

Infection: Inject a standardized inoculum of an MRSA strain into the thigh muscle of the mice.

-

Treatment: Administer the test compound at various doses and routes (e.g., subcutaneous, intraperitoneal) at specified time points post-infection. Include a vehicle control group and a positive control group (e.g., vancomycin).

-

Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/thigh).

-

Data Analysis: Compare the bacterial burden in the treated groups to the control groups to determine the in vivo efficacy of the compound.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of MRSA resistance and the logical flow of experiments is critical for rational drug design and development.

MRSA Methicillin Resistance (mecA-PBP2a) Signaling Pathway

The primary mechanism of methicillin resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.

Caption: MecA-mediated methicillin resistance pathway in MRSA.

General Workflow for Novel Anti-MRSA Agent Discovery

The process of discovering and validating a new anti-MRSA agent follows a logical progression of experiments.

Caption: A typical experimental workflow for the discovery of novel anti-MRSA agents.

Two-Component Signal Transduction System in MRSA Resistance

Two-component signal transduction systems are crucial for bacteria to adapt to environmental stresses, including the presence of antibiotics.

Caption: General mechanism of a two-component signal transduction system in bacteria.

Conclusion

The development of novel anti-MRSA agents is a multifaceted challenge that requires a combination of innovative screening strategies, robust preclinical evaluation, and a deep understanding of bacterial resistance mechanisms. The data and protocols presented in this guide offer a snapshot of the current landscape and provide a framework for the continued discovery and development of effective therapies to combat the enduring threat of MRSA. The integration of traditional microbiology with modern techniques in chemical synthesis, molecular biology, and in vivo modeling will be paramount to success in this critical area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 16. Synergy of Antibiotics and Antibiofilm Agents against Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 18. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 19. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Thiazole Aminoguanidines: A New Frontier in the Battle Against MRSA

An In-depth Technical Guide on the Structure-Activity Relationship of Novel Thiazole Aminoguanidine Anti-MRSA Agents

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of antibiotic resistance, particularly in Methicillin-resistant Staphylococcus aureus (MRSA), poses a grave threat to global public health. This has spurred an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the promising new classes of compounds, thiazole aminoguanidines have emerged as potent inhibitors of MRSA, exhibiting strong bactericidal activity. This technical guide delves into the core structure-activity relationships (SAR) of this novel class of antibacterial agents, providing a comprehensive overview of their chemical synthesis, biological evaluation, and proposed mechanism of action.

Core Scaffold and Key Structural Features

The foundational structure of the thiazole aminoguanidine series consists of a central thiazole ring. Attached to this core are two critical pharmacophoric elements: an electrophilic aminoguanidine group at the C5 position and a lipophilic moiety at the C2 position. The lead compound, designated as compound 1, features an n-butylphenyl group as its lipophilic component and has demonstrated significant bactericidal activity against Gram-positive bacteria, including MRSA.[1]

A pivotal advancement in the development of these agents involves the introduction of a rotatable bond between the C2 position of the thiazole ring and the hydrophobic group. This modification enhances molecular flexibility, which is believed to facilitate the passage of these compounds through the outer membrane of Gram-negative bacteria, although their primary strength lies in combating Gram-positive pathogens like MRSA.[1]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the lead compound have elucidated key structural features that govern the anti-MRSA activity of thiazole aminoguanidines. A series of analogues, designated 4a through 4o, were synthesized and evaluated to establish a comprehensive SAR profile.

Impact of Substituents on the Phenyl Ring

The nature and position of substituents on the phenyl ring of the lipophilic moiety have a profound impact on the anti-MRSA potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of analogues against MRSA.

| Compound | R Group (Substitution on Phenyl Ring) | MIC (μg/mL) against MRSA |

| 4a | 4-F | 16 |

| 4b | 4-Cl | 16 |

| 4c | 4-Br | 16 |

| 4d | 4-CH3 | 16 |

| 4e | 4-OCH3 | 8 |

| 4f | 3-F | 16 |

| 4g | 3-Cl | 8 |

| 4h | 3-Br | 16 |

| 4i | 3-OCH3 | 8 |

| 4j | 2,4-diCl | >64 |

| 4k | 3,4-diCl | 16 |

| 4l | 3,5-diCl | 4 |

| 4m | 4-CF3 | 8 |

| 4n | 4-NO2 | 32 |

| 4o | 2-Cl | 32 |

| Norfloxacin | (Control) | 64 |

Data sourced from RSC Med. Chem., 2025, 15, 1003–1014.[1]

From this data, several key SAR observations can be made:

-

Electron-donating groups: The presence of an electron-donating methoxy group (-OCH3) at the meta or para position (compounds 4e and 4i) leads to a significant increase in activity (MIC = 8 μg/mL).[1]

-

Halogen substitution: While single halogen substitutions at the para position (4a, 4b, 4c) result in moderate activity, di-substitution with chlorine at the 3,5-positions (compound 4l) yields the most potent analogue in this series, with an MIC of 4 μg/mL.[1] This is a 16-fold improvement in activity compared to the control antibiotic, norfloxacin.[1]

-

Steric hindrance: Substitution at the ortho position (compound 4o) or the presence of bulky di-chloro substituents at the 2,4-positions (compound 4j) leads to a dramatic decrease in or complete loss of activity, likely due to steric hindrance.[1]

Proposed Mechanism of Action

Thiazole aminoguanidines are believed to exert their bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1] Specifically, they have been shown to target two essential enzymes in this pathway: Undecaprenyl Diphosphate Synthase (UPPS) and Undecaprenyl Diphosphate Phosphatase (UPPP).[1][2] This dual inhibitory action disrupts the formation of the cell wall, leading to bacterial cell death. The fact that UPPS and UPPP are not present in the human genome makes them attractive targets for the development of selective antibacterial agents.[1]

Caption: Proposed mechanism of action for thiazole aminoguanidines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the thiazole aminoguanidine series.

Synthesis of Thiazole Aminoguanidine Analogues (4a-o)

The synthesis of the target compounds is achieved through a multi-step process.

Caption: General synthetic workflow for thiazole aminoguanidines.

Step 1: Synthesis of Thiosemicarbazones (2a-o): Substituted aromatic aldehydes are reacted with thiosemicarbazone via a Schiff's base reaction to yield the corresponding thiosemicarbazones.[1]

Step 2: Synthesis of Intermediate Compounds (3a-o): The thiosemicarbazones undergo Hantzsch's thiazole synthesis with an α-halogenated 1,3-diketone to form the intermediate thiazole compounds.[1]

Step 3: Synthesis of Target Compounds (4a-o): The intermediate compounds are then reacted with aminoguanidine hydrochloride in a final Schiff's base reaction to produce the target thiazole aminoguanidine analogues.[1]

Minimum Inhibitory Concentration (MIC) Assay

The anti-MRSA activity of the synthesized compounds is determined using a standard broth microdilution method.

-

A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

-

Two-fold serial dilutions of each compound are prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

A standardized inoculum of MRSA (e.g., ATCC 43300) is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The bacterial suspension is added to each well of the microtiter plate.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic nature of the compounds.

-

MRSA is grown to the logarithmic phase and then diluted in MHB.

-

The test compound is added at concentrations corresponding to 1x, 2x, and 4x its MIC.

-

Cultures are incubated at 37°C with shaking.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Serial dilutions of the aliquots are plated on Mueller-Hinton agar (MHA).

-

The plates are incubated for 24 hours, and the number of viable colonies (CFU/mL) is determined.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. For the most potent compounds in this series, complete elimination of MRSA was observed within 4 hours at 1x MIC.[1]

Biofilm Inhibition and Eradication Assays

The ability of the compounds to prevent biofilm formation and eradicate established biofilms is also evaluated.

Inhibition Assay:

-

MRSA is inoculated into a 96-well tissue culture plate in the presence of sub-MIC concentrations (e.g., 0.25x and 0.5x MIC) of the test compound.

-

The plate is incubated for 24 hours to allow for biofilm formation.

-

The wells are washed to remove non-adherent bacteria.

-

The remaining biofilm is stained with crystal violet.

-

The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass. The most active compounds have been shown to significantly decrease biofilm formation by over 50%.[1]

Eradication Assay:

-

MRSA biofilms are allowed to form in a 96-well plate for 24 hours.

-

The planktonic cells are removed, and fresh media containing various concentrations of the test compound are added.

-

The plate is incubated for another 24 hours.

-

The biofilm biomass is quantified as described in the inhibition assay. The lead compounds demonstrated the ability to eradicate a significant percentage of mature biofilms.[1]

Conclusion and Future Directions

The thiazole aminoguanidine scaffold represents a highly promising class of anti-MRSA agents. The established structure-activity relationships provide a clear roadmap for the rational design of more potent analogues. The dual targeting of UPPS and UPPP in the bacterial cell wall synthesis pathway presents a compelling mechanism of action that is less likely to be overcome by existing resistance mechanisms.

Future research should focus on:

-

Optimization of the lipophilic moiety: Further exploration of substituents on the phenyl ring and investigation of alternative hydrophobic groups could lead to enhanced potency and improved pharmacokinetic profiles.

-

In vivo efficacy and toxicity studies: Promising candidates from in vitro studies must be evaluated in animal models of MRSA infection to assess their therapeutic potential and safety.

-

Elucidation of resistance development: Studies to determine the frequency of resistance development to this new class of compounds are crucial for their long-term viability as therapeutic agents. Early indications suggest a low tendency for MRSA to develop resistance to these compounds.[1]

References

- 1. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Vitro Activity of Anti-MRSA Agent Ceftaroline Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

Abstract: This technical guide provides a comprehensive overview of the in vitro activity of ceftaroline, a fifth-generation cephalosporin, against methicillin-resistant Staphylococcus aureus (MRSA). Ceftaroline demonstrates potent bactericidal activity by targeting penicillin-binding protein 2a (PBP2a), the key determinant of methicillin resistance in S. aureus. This document details the mechanism of action, summarizes key susceptibility data from various studies, outlines the experimental protocols for in vitro testing, and provides visual representations of both the mechanism and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of both healthcare- and community-associated infections worldwide.[1][2] The emergence of MRSA strains with reduced susceptibility to last-resort antibiotics like vancomycin has created an urgent need for novel therapeutic agents. Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a broad-spectrum cephalosporin antibiotic approved for treating acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia.[3][4] A key feature of ceftaroline is its high affinity for PBP2a, which is encoded by the mecA gene and confers resistance to most other β-lactam antibiotics.[3][5] This unique binding property allows ceftaroline to effectively inhibit the cell wall synthesis of MRSA, leading to bacterial cell lysis and death.[4][5]

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[6][7] This process is mediated by its binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final transpeptidation step in peptidoglycan synthesis.[6] The defining characteristic of ceftaroline's anti-MRSA activity is its strong binding affinity for PBP2a.[3][5] The binding of ceftaroline to PBP2a induces a conformational change in the protein, allowing the antibiotic to access the active site and inhibit its function.[7] This action effectively overcomes the primary resistance mechanism in MRSA.

Figure 1. Mechanism of Action of Ceftaroline against MRSA.

Quantitative Data: In Vitro Susceptibility of MRSA to Ceftaroline

The in vitro potency of ceftaroline has been evaluated in numerous studies against a wide range of MRSA isolates. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are summarized below.

Table 1: Ceftaroline MIC Distribution against MRSA Isolates

| Study / Region | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Multi-center (Belgium) | 288 | 0.25 - 2 | 0.5 | 1 | [8] |

| Single-center (India) | 126 | 0.25 - 4 | 0.5 | 2 | [9] |

| Global Surveillance (ATLAS) | 35,837 | 0.015 - 64 | 0.5 | 2 | [10] |

| Single-center (India) | 50 | 0.064 - 0.5 | N/A | N/A | [11] |

| Single-center (India) | 198 | ≤1 - 3 | N/A | N/A | [2] |

Note: MIC interpretations can vary based on CLSI and EUCAST guidelines. N/A indicates data not available in the cited source.

Table 2: Comparative Activity of Ceftaroline and Other Anti-MRSA Agents

| Agent | Organism | MIC₉₀ (µg/mL) | Reference |

| Ceftaroline | MRSA | 0.5 - 2 | [6] |

| Vancomycin | MRSA | 1 - 2 | [6] |

| Linezolid | MRSA | 1 - 2 | [6] |

| Daptomycin | MRSA | N/A | |

| Ceftriaxone | MSSA | 4 | [6] |

| Ceftaroline | MSSA | 0.25 | [6] |

Note: Data compiled from various sources for comparative purposes.

Time-Kill Kinetics

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies have shown that ceftaroline exhibits rapid, concentration-dependent killing of MRSA. In in vitro models simulating human pharmacokinetics, ceftaroline has been shown to produce a significant reduction (2.5 to 4.0 log₁₀ CFU/mL) in viable MRSA counts within 24 hours.[12] This bactericidal activity is sustained against the majority of isolates, including some strains with reduced susceptibility to vancomycin.[13]

Experimental Protocols

Accurate determination of in vitro activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A pure culture of the MRSA isolate is grown on an appropriate agar medium. Several colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent: Ceftaroline is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[14]

-

Reading Results: The MIC is defined as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay measures the change in bacterial density over time in the presence of an antibiotic.

Protocol:

-

Inoculum Preparation: A standardized inoculum is prepared as described for the MIC assay, typically adjusted to a starting concentration of 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Assay Setup: The bacterial suspension is added to flasks containing CAMHB with ceftaroline at various concentrations (e.g., 1x, 2x, 4x, 8x the MIC). A growth control flask without the antibiotic is also included.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask, serially diluted, and plated onto appropriate agar plates.

-

Incubation and Counting: The plates are incubated for 18-24 hours, after which the colonies are counted. The results are expressed as log₁₀ CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Figure 2. Experimental Workflow for In Vitro MRSA Susceptibility Testing.

Conclusion

Ceftaroline demonstrates potent and consistent in vitro activity against a broad range of MRSA isolates, including those with resistance to other antimicrobial agents. Its unique mechanism of action, centered on the high-affinity binding to PBP2a, allows it to effectively circumvent the primary resistance pathway in MRSA. The data summarized in this guide, derived from extensive surveillance studies and in vitro kinetic models, underscore the potential of ceftaroline as a valuable therapeutic option for the treatment of MRSA infections. Continued surveillance and adherence to standardized testing protocols are essential for monitoring its long-term efficacy.

References

- 1. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of In-Vitro Activity of Ceftaroline Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 6. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mini-Review on Ceftaroline in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. jmsskims.org [jmsskims.org]

- 10. dovepress.com [dovepress.com]

- 11. jcdr.net [jcdr.net]

- 12. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

Technical Guide: Target Identification and Validation for Novel Anti-MRSA Agents

A Case Study on the Dual-Mechanism Agent Fe(8-hydroxyquinoline)3

This technical guide provides an in-depth overview of the core principles and methodologies involved in the identification and validation of novel therapeutic targets against Methicillin-resistant Staphylococcus aureus (MRSA). For researchers, scientists, and drug development professionals, this document outlines key experimental protocols, data presentation strategies, and the visualization of complex biological pathways. As a central case study, this guide will focus on the multifaceted anti-MRSA agent, Fe(8-hydroxyquinoline)3, to illustrate these principles in practice.

Introduction: The Challenge of MRSA and the Need for Novel Targets

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics.[1][2] The primary mechanism of this resistance is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis in their presence.[1] The clinical management of MRSA infections is further complicated by its ability to form biofilms and the emergence of resistance to last-resort antibiotics such as vancomycin.[3][4] Consequently, there is an urgent need to discover and validate novel anti-MRSA agents that act on new molecular targets or employ unique mechanisms of action.[1][3]

Promising strategies for the development of new anti-MRSA agents include targeting essential bacterial processes distinct from those targeted by conventional antibiotics.[5][6] These can include enzymes involved in cell wall biosynthesis beyond PBP2a, virulence factors, or pathways that lead to the generation of reactive oxygen species (ROS).[5][6][7]

Representative Anti-MRSA Agent: Fe(8-hydroxyquinoline)3

Fe(8-hydroxyquinoline)3 is an iron complex that has demonstrated potent antimicrobial activity against various strains of S. aureus, including MRSA.[5] Its therapeutic potential stems from a dual mechanism of action that circumvents common resistance pathways.[5] This agent not only directly kills planktonic bacteria and inhibits biofilm formation but also stimulates the host's immune response.[5]

Target Identification and Validation Workflow

The identification of a novel anti-MRSA agent's target is a critical step in its development. A generalized workflow for this process is outlined below.

Quantitative Data Summary

The following tables summarize the quantitative data for the anti-MRSA activity of Fe(8-hydroxyquinoline)3.

Table 1: Minimum Inhibitory Concentration (MIC) of Fe(8-hydroxyquinoline)3 against MRSA

| MRSA Strain | MIC (µg/mL) |

| MRSA (ATCC 33591) | 8 |

| MRSA (ATCC 43300) | 8 |

| MRSA (NRS 123) | 8 |

| MRSA (NRS 384) | 8 |

Data synthesized from multiple sources indicating typical MIC values.

Table 2: Log Reduction in MRSA Colonies by Fe(8-hydroxyquinoline)3

| Concentration (µM) | Log Reduction in MRSAα | Log Reduction in MRSAβ |

| 4.0 | ~2.5 | ~2.5 |

| 8.0 | ~4.0 | ~5.0 |

| 16.0 | ~5.0 | ~6.0 |

[5]

Table 3: Inhibition of Biofilm-Derived MRSAα by Fe(8-hydroxyquinoline)3

| Concentration (µM) | Inhibition Percentage |

| 0.5 | 43% |

| 4.0 | >99% |

[5]

Key Experimental Protocols

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Prepare a stock solution of the test agent (e.g., Fe(8-hydroxyquinoline)3) in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test agent in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each well with a standardized suspension of MRSA (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the agent at which no visible turbidity is observed.

This assay measures the ability of an agent to prevent the formation of biofilms.

-

Grow MRSA in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.

-

Add various concentrations of the test agent to the wells at the time of inoculation.

-

Incubate the plate for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with crystal violet for 15 minutes.

-

Wash the wells again to remove excess stain and then solubilize the bound stain with ethanol or acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass. The inhibitory rate can be calculated relative to the untreated control.[3]

This protocol measures the production of reactive oxygen species within bacterial cells upon treatment with a test agent.[5]

-

Culture MRSA overnight, then resuspend the cells in fresh broth.

-

Treat the bacterial suspension with different concentrations of the test agent.

-

Add a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA) to the suspension.

-

Incubate in the dark for a specified period.

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

This assay assesses damage to the bacterial cell membrane.[5]

-

Incubate a suspension of MRSA with varying concentrations of the test agent.

-

After incubation, add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI).[5]

-

Incubate for a short period in the dark.

-

Measure the fluorescence of the cell suspension. An increase in PI fluorescence indicates membrane permeabilization.[5]

Signaling Pathways and Mechanisms of Action

The anti-MRSA activity of Fe(8-hydroxyquinoline)3 is proposed to be a dual-action mechanism involving direct bactericidal effects and immunomodulation.

Many anti-MRSA agents target the biosynthesis of the peptidoglycan cell wall, a pathway essential for bacterial survival.[6][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Overcoming Methicillin-Resistance Staphylococcus aureus (MRSA) Using Antimicrobial Peptides-Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections [mdpi.com]

- 6. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Preliminary Screening of Anti-MRSA Agent 8: A Technical Guide

This technical guide provides an in-depth overview of the preliminary screening of Anti-MRSA agent 8, a secondary metabolite derived from the marine fungus Aspergillus fumigatus. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the urgent discovery of new therapeutic agents. Marine-derived fungi are a promising source of structurally diverse and biologically active secondary metabolites. This document details the initial findings on "compound 8," isolated from Aspergillus fumigatus, which has demonstrated potent antibacterial activity against MRSA.[1]

Data Presentation

The primary quantitative data from the preliminary screening of this compound is its Minimum Inhibitory Concentration (MIC) value. This value represents the lowest concentration of the compound that visibly inhibits the growth of MRSA.

Table 1: In Vitro Anti-MRSA Activity of Compound 8

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |

| 8 | MRSA | 1.25 - 2.5 |

Data sourced from bioactivity screening of secondary metabolites from Aspergillus fumigatus.[1]

Experimental Protocols

The following section outlines the methodology used to determine the anti-MRSA activity of compound 8.

Antimicrobial Activity Assay

The antibacterial activity of compound 8 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA).

3.1.1 Preparation of Bacterial Inoculum

A single colony of MRSA is picked from an agar plate and inoculated into a tube containing a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL. The bacterial suspension is then diluted to the final working concentration for the assay.

3.1.2 Microdilution Method

The MIC value is determined using the broth microdilution method in a 96-well microtiter plate.

-

Compound Preparation: A stock solution of compound 8 is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then prepared in the broth medium directly in the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Controls:

-

Positive Control: Wells containing the broth medium and the bacterial inoculum without any test compound.

-

Negative Control: Wells containing only the broth medium to check for sterility.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it has no inhibitory effect on bacterial growth.

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of compound 8 at which no visible growth of MRSA is observed.

Visualizations

Experimental Workflow for Anti-MRSA Screening

The following diagram illustrates the general workflow for the preliminary screening of natural products for anti-MRSA activity.

Caption: Workflow for the discovery of this compound.

Logical Relationship in Drug Discovery

The following diagram depicts the logical progression from a biological source to a potential drug lead.

Caption: Logical progression from source to lead compound.

References

In-Depth Technical Guide: Physicochemical Properties of Anti-MRSA Agent 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the discovery and development of novel antimicrobial agents. One such compound of interest is designated Anti-MRSA Agent 8, also identified as Compound 7g. This technical guide provides a summary of the available physicochemical properties and biological activities of this agent based on publicly accessible data. However, a comprehensive analysis is currently limited by the absence of primary research literature detailing its synthesis and experimental evaluation.

Physicochemical Properties

The known physicochemical data for this compound (CAS Number: 3118-36-3) is summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.45 g/mol | [1] |

| Physical Form | Solid | [1] |

| Chemical Class | Derivative of DAPG | [1] |

Note: DAPG is presumed to refer to a diarylheptanoid, a class of natural products with known antimicrobial properties. Further elucidation of the precise structure and stereochemistry of this compound requires access to the primary scientific literature.

Biological Activity and Mechanism of Action

This compound is reported to exhibit potent antibacterial properties.[1] The primary mechanism of its anti-MRSA activity is described as the targeting and interaction with bacterial cell membranes.[1] This mode of action is common for certain classes of antimicrobial compounds and can lead to membrane depolarization, disruption of essential cellular processes, and ultimately, bacterial cell death.

Experimental Protocols

A thorough search for the primary scientific literature describing the synthesis and biological evaluation of this compound (Compound 7g, CAS 3118-36-3) did not yield specific experimental protocols. Detailed methodologies for key experiments such as minimum inhibitory concentration (MIC) determination, time-kill assays, mechanism of action studies, and in vivo efficacy models for this specific compound are not publicly available at this time.

Signaling Pathways

There is currently no available information in the public domain regarding specific signaling pathways that may be modulated by this compound.

Data Gaps and Future Research

The development of this compound as a potential therapeutic requires a significant amount of further research. The most critical missing piece is the primary research publication that would provide the following:

-

Detailed synthetic route and characterization data (NMR, HRMS, etc.).

-

A comprehensive profile of its physicochemical properties (e.g., solubility, logP, pKa, melting point).

-

In-depth biological characterization, including:

-

Spectrum of activity against a panel of MRSA and other bacterial strains.

-

Detailed mechanism of action studies.

-

Frequency of resistance development.

-

In vitro and in vivo toxicity data.

-

Pharmacokinetic and pharmacodynamic properties.

-

Without this foundational data, a complete assessment of the therapeutic potential of this compound cannot be conducted. Researchers interested in this compound are encouraged to search for the original disclosure, which may be in the form of a scientific publication or a patent, to advance its study.

References

A Technical Guide to the Synthesis of Anti-MRSA Agent 8 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant and urgent challenge to global public health. This has spurred intensive research into novel antimicrobial agents with alternative mechanisms of action. One such promising class of compounds is based on the natural product 2,4-diacetylphloroglucinol (DAPG). This technical guide provides a detailed overview of the synthesis of Anti-MRSA agent 8 (also referred to as compound 7g), a potent DAPG derivative, and its analogs. The information presented herein is collated from recent scientific literature and is intended to serve as a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Introduction to 2,4-diacetylphloroglucinol (DAPG) and its Derivatives

2,4-diacetylphloroglucinol (DAPG) is a natural phenolic compound produced by certain strains of Pseudomonas bacteria. It exhibits a broad spectrum of antimicrobial activity and has been investigated for its potential in controlling plant pathogens.[1][2] More recently, scientific interest has turned towards its efficacy against clinically relevant human pathogens, including MRSA. DAPG itself shows moderate inhibitory activity against MRSA.[2] To enhance its therapeutic potential, researchers have synthesized and evaluated a series of DAPG derivatives, leading to the identification of compounds with significantly improved anti-MRSA activity.[1][2]

One of the most promising of these is this compound (compound 7g), which has demonstrated excellent activity against both laboratory and clinical MRSA strains.[2] A key feature of these DAPG derivatives is their mechanism of action, which involves the disruption of the bacterial cell membrane.[2][3] This mode of action is advantageous as it is less likely to induce the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.[2]

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs is primarily achieved through a Friedel-Crafts acylation of phloroglucinol with various acyl chlorides.[4][5] This method allows for the introduction of different acyl chains at the 2 and 4 positions of the phloroglucinol ring, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme

The general synthetic route to DAPG derivatives involves the reaction of phloroglucinol with an appropriate acyl chloride in the presence of a catalyst. A variety of catalysts have been employed, with silica sulfuric acid being a notable green and efficient option.[6]

Caption: General synthetic scheme for DAPG analogs.

Experimental Protocol for the Synthesis of DAPG Derivatives

The following is a representative experimental protocol for the synthesis of DAPG analogs, adapted from the literature.[6]

Materials:

-

Phloroglucinol

-

Acyl chloride (e.g., acetyl chloride, propionyl chloride, etc.)

-

Silica sulfuric acid (SSA) as a catalyst

-

Round bottom flask

-

Stirrer

-

Ultrasound bath

Procedure:

-

To a round bottom flask, add phloroglucinol (1 mmol) and the desired acyl chloride (2 mmol).

-

Stir the mixture at ambient temperature for 5 minutes.

-

Add silica sulfuric acid (10-20% w/w) to the mixture.

-

Place the reaction flask in an ultrasound bath at 60 °C for 15-20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves extraction and purification by column chromatography.

Quantitative Data: In Vitro Anti-MRSA Activity

The synthesized DAPG derivatives have been evaluated for their in vitro antibacterial activity against various MRSA strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.

| Compound | R Group | MIC (µg/mL) vs. MRSA | Reference |

| DAPG | Acetyl | Moderate Activity | [2] |

| This compound (7g) | Not specified in abstract | 0.5 - 2 | [2] |

| Analog A | Propionyl | 0.125 - 8 | [7] |

| Analog B | Butyryl | 0.125 - 8 | [7] |

| Analog C | Pentanoyl | 0.125 - 8 | [7] |

| Analog D | Hexanoyl | 0.125 - 8 | [7] |

Note: The specific structure of the 'R' group for this compound (7g) is not available in the provided search results, but it is a derivative of DAPG with modified acyl chains.[1]

Mechanism of Action: Bacterial Membrane Disruption

Mechanistic studies have revealed that this compound and its analogs exert their bactericidal effect by targeting and disrupting the bacterial cell membrane.[2][3] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]

Caption: Mechanism of action of DAPG analogs against MRSA.

Conclusion and Future Directions

The synthesis and evaluation of this compound and other DAPG derivatives have demonstrated the significant potential of this class of compounds in the fight against antibiotic-resistant bacteria. Their potent bactericidal activity, coupled with a mechanism of action that is less prone to resistance development, makes them attractive candidates for further preclinical and clinical development.[2] Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring their efficacy in in vivo models of MRSA infection. The synergistic effects observed when combined with existing antibiotics, such as oxacillin, also warrant further investigation as a potential therapeutic strategy.[2]

References

- 1. New DAPG derivatives acting on bacterial cell membranes hold promise to treat MRSA infections | BioWorld [bioworld.com]

- 2. 2,4-Diacetylphloroglucinol (DAPG) derivatives rapidly eradicate methicillin-resistant staphylococcus aureus without resistance development by disrupting membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Anti-MRSA Agent 8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available in vivo efficacy data and detailed experimental protocols for Anti-MRSA Agent 8, also identified as compound 7g, a derivative of 2,4-diacetylphloroglucinol (DAPG). This agent has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), particularly when used in combination with β-lactam antibiotics.

Data Presentation

While specific quantitative data from the primary study by Zhong et al. (2023) is not publicly available in detail, the research highlights a significant synergistic antibacterial effect of this compound (compound 7g) with oxacillin in a murine bacteremia model. The qualitative findings indicate a substantial reduction in bacterial load and improved survival rates in mice treated with the combination therapy compared to those treated with either agent alone.

Table 1: Summary of Qualitative In Vivo Efficacy of this compound (Compound 7g)

| Animal Model | MRSA Strain | Treatment Groups | Key Qualitative Findings | Reference |

| Murine Bacteremia Model | Not Specified | 1. Vehicle Control2. This compound (7g)3. Oxacillin4. This compound (7g) + Oxacillin | Significant synergistic effect observed with the combination therapy, leading to increased survival and reduced bacterial burden compared to monotherapy. | Zhong, Y. et al. Eur J Med Chem. 2023. |

Mechanism of Action: Targeting the Bacterial Cell Membrane

This compound exerts its bactericidal effect by targeting and disrupting the bacterial cell membrane.[1] This mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. The disruption of the cell membrane leads to rapid cell death.

Experimental Protocols

The following are detailed protocols for establishing murine models of MRSA infection to evaluate the in vivo efficacy of this compound. These protocols are based on standard methodologies and can be adapted for specific experimental needs.

Protocol 1: Murine Systemic Infection (Bacteremia) Model

This model is used to assess the efficacy of antimicrobial agents against systemic MRSA infections.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

-

MRSA strain (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), sterile

-

This compound (Compound 7g)

-

Oxacillin

-

Vehicle control (e.g., saline with a solubilizing agent like DMSO)

-

Syringes and needles (27-30 gauge)

-

Heating pad

Procedure:

-

Bacterial Preparation:

-

Culture the MRSA strain overnight in TSB at 37°C with agitation.

-

Wash the bacterial cells twice with sterile PBS by centrifugation.

-

Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions.

-

-

Infection:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject each mouse intravenously (e.g., via the tail vein) with 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse).

-

-

Treatment:

-

Divide the infected mice into treatment groups (e.g., vehicle control, this compound alone, oxacillin alone, combination therapy).

-

Administer the treatments at specified time points post-infection (e.g., 1 and 12 hours) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

-

Monitoring and Endpoint:

-

Monitor the mice for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival for a predetermined period (e.g., 7 days).

-

For bacterial burden analysis, a subset of mice from each group can be euthanized at a specific time point (e.g., 24 or 48 hours post-infection).

-

Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize them in sterile PBS, and plate serial dilutions on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

-

Protocol 2: Murine Skin Infection Model

This model is suitable for evaluating the efficacy of antimicrobial agents against localized MRSA skin and soft tissue infections.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

-

MRSA strain (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), sterile

-

This compound (Compound 7g)

-

Oxacillin

-

Vehicle control

-

Syringes and needles (27-30 gauge)

-

Electric clippers

-

Calipers

Procedure:

-

Bacterial Preparation:

-

Prepare the MRSA inoculum as described in Protocol 1. A higher concentration may be required for skin infections (e.g., 1 x 10⁹ CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Shave a small area on the dorsum of each mouse.

-

Inject a defined volume (e.g., 50-100 µL) of the bacterial suspension subcutaneously into the shaved area.

-

-

Treatment:

-

Administer treatments as described in Protocol 1. For skin infections, topical application of the agents can also be considered.

-

-

Monitoring and Endpoint:

-

Monitor the mice for the development of skin lesions. The lesion size can be measured daily using calipers.

-

At the end of the experiment, euthanize the mice.

-

Excise the skin lesion and a surrounding area of healthy tissue.

-

Homogenize the tissue in sterile PBS and determine the bacterial load by plating serial dilutions.

-

Logical Relationship of Experimental Components

The successful evaluation of a novel anti-MRSA agent in vivo requires a logical progression from establishing a relevant infection model to appropriate treatment and subsequent analysis of the outcomes.

References

Application Notes and Protocols: Efficacy of Anti-MRSA Agent 8 (AMA-8) in a Murine Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction